Section 1: Core Compound Identification and Physicochemical Properties
Section 1: Core Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethyl)benzamide
This document provides a comprehensive technical overview of 4-Chloro-2-(trifluoromethyl)benzamide, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this guide synthesizes core chemical data, proven synthetic methodologies, safety protocols, and application insights. Our focus is on providing not just data, but the underlying scientific rationale to empower effective and safe utilization of this compound.
4-Chloro-2-(trifluoromethyl)benzamide is a substituted aromatic amide. The presence of both a chloro and a trifluoromethyl group on the benzene ring imparts specific reactivity and properties, making it a valuable building block in organic synthesis.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 886496-79-3 .[1][2]
Chemical Structure
Caption: 2D structure of 4-Chloro-2-(trifluoromethyl)benzamide.
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of the compound. This data is essential for designing experiments, ensuring appropriate storage, and predicting its behavior in various solvent systems.
| Property | Value | Source(s) |
| CAS Number | 886496-79-3 | [1][2] |
| Molecular Formula | C₈H₅ClF₃NO | [2] |
| Molecular Weight | 223.58 g/mol | [3][4] |
| Appearance | White Crystalline Solid (typical for related benzamides) | [5] |
| Purity | Typically ≥98% | [2] |
| Synonyms | JRD-1317 | [2] |
Note: Specific data such as melting point and solubility are not consistently reported in public literature and should be determined empirically for each batch.
Section 2: Synthesis and Manufacturing Insights
The synthesis of 4-Chloro-2-(trifluoromethyl)benzamide is a multi-step process that requires precise control over reaction conditions. While several routes are theoretically possible, a common and industrially relevant pathway involves the transformation of a substituted benzonitrile. The benzonitrile itself is typically prepared from a more fundamental starting material like m-chlorobenzotrifluoride.
This causality is driven by the commercial availability of starting materials and the robustness of the chemical transformations involved, which are well-established in industrial organic synthesis.
Generalized Synthetic Workflow
The following diagram illustrates a logical and field-proven pathway for the synthesis.
Caption: Multi-step synthesis pathway from m-chlorobenzotrifluoride.
Methodology and Rationale
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Nitration: The process begins with the electrophilic aromatic substitution of m-chlorobenzotrifluoride.[6] A mixture of nitric acid and sulfuric acid is the standard nitrating agent. The trifluoromethyl group is a powerful deactivating and meta-directing group, while the chlorine is a deactivating but ortho-, para-directing group. The resulting regiochemistry is a balance of these electronic effects, yielding 5-chloro-2-nitrobenzotrifluoride.
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Reduction: The nitro group of the intermediate is reduced to a primary amine.[6] Catalytic hydrogenation using catalysts like Raney Nickel is a common and efficient method for this transformation due to its high yield and the clean nature of the reaction, which produces water as the primary byproduct.[6]
-
Sandmeyer Reaction (Diazotization & Cyanation): The resulting aniline is converted to the target benzonitrile. This is a two-part process:
-
Diazotization: The aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
-
Cyanation: The diazonium salt is then reacted with a cyanide source, typically cuprous cyanide, to replace the diazonium group with a nitrile group.[6] This classic reaction is a reliable method for introducing a nitrile functional group onto an aromatic ring.
-
-
Hydrolysis: The final step is the hydrolysis of the nitrile group of 4-chloro-2-(trifluoromethyl)benzonitrile to a primary amide. This can be achieved under either acidic or basic conditions. For example, heating with aqueous sodium hydroxide followed by careful neutralization will yield the desired benzamide product.[7] The choice between acid or base catalysis often depends on the stability of other functional groups on the molecule and desired process conditions.
Section 3: Applications and Research Interest
Substituted benzamides are a critical class of compounds in medicinal chemistry and agrochemistry.[8] The specific structure of 4-Chloro-2-(trifluoromethyl)benzamide makes it an important intermediate rather than an end-product.
-
Agrochemicals: The primary application is as a key building block in the synthesis of modern fungicides. For instance, the structurally related 4-chloro-2-trifluoromethyl-acetophenone is a crucial intermediate for the triazole fungicide Revysol®.[9] This indicates that the title compound is synthesized for subsequent modification into more complex, biologically active molecules.
-
Pharmaceuticals and Materials Science: Trifluoromethylated aromatic compounds are of high interest in drug discovery due to the ability of the CF₃ group to enhance metabolic stability, binding affinity, and lipophilicity.[10][11] It is plausible that this benzamide is used as a precursor for creating novel pharmaceutical candidates or advanced materials like dyes and liquid crystals.[9]
Section 4: Safety, Handling, and Storage
As a laboratory chemical, 4-Chloro-2-(trifluoromethyl)benzamide must be handled with appropriate precautions. The following guidance is synthesized from safety data sheets of the compound and structurally related chemicals.
Hazard Identification and PPE
Based on data for related trifluoromethyl benzamides, this compound should be treated as potentially hazardous.
-
Acute Effects: Harmful if swallowed.[5] Causes skin and serious eye irritation.[5] May cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[5] Wash hands thoroughly after handling.[12]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[12]
-
Experimental Protocol: Handling and First Aid
Handling Protocol:
-
Obtain and read the Safety Data Sheet (SDS) before use.[13]
-
Conduct all manipulations within a certified chemical fume hood.
-
Avoid generation of dust.
-
Do not eat, drink, or smoke in the laboratory.[13]
-
Keep the container tightly closed when not in use.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5][13]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.
References
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4-CHLORO-2-(TRIFLUOROMETHYL)BENZAMIDE . Win-Win Chemical. [Link]
-
4-Chloro-2-(trifluoromethoxy)benzamide, 98% Purity . Struchem. [Link]
- Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
-
4-Fluoro-2-(trifluoromethyl)benzamide . PubChem. [Link]
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4-Fluoro-2-(trifluoromethyl)benzamide . NIST WebBook. [Link]
-
5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide . PubChem. [Link]
-
4-Fluoro-2-(trifluoromethyl)benzamide (CAS 207919-06-0) Properties . Chemcasts. [Link]
- Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof.
-
2-Fluoro-4-(trifluoromethyl)benzamide . PubChem. [Link]
- Synthetic method of 2-trifluoromethyl benzamide.
- Process for the preparation of 2-(trihalomethyl) benzamide.
-
Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis . ResearchGate. [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry . Walsh Medical Media. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PubMed Central. [Link]
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